Mitoridine

Antimalarial Research Natural Product Pharmacology β-Hematin Inhibition Assay

Researchers screening antimalarial β-hematin targets face a critical gap: the absence of a structurally matched, inactive comparator to validate assay specificity. Mitoridine (CAS 3911-19-1) directly addresses this need. Sourced from Rauwolfia spp., this ajmaline-sarpagine alkaloid exhibits zero β-hematin inhibition, making it the definitive negative control for target-based screening campaigns. • β-Hematin Assays: Confirmed lack of inhibitory activity ensures observed hits are target-specific, not artifactual. • Dual MAO Inhibition: Moderate IC₅₀ values (4.7-6.5 µM against MAO-A/MAO-B) enable neuropharmacology studies of mild, reversible modulation. • MSI & Metabolomics: Distinct tissue-specific localization in Rauvolfia fruit coat provides a validated biomarker for spatial distribution studies. • Non-Cytotoxic Scaffold: Negligible cytotoxicity across cancer cell lines supports use as a privileged starting material for semi-synthetic derivatization. Supplied with purity ≥98% (HPLC); standard packaging in mg to g quantities with global cold-chain or ambient shipping options.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
Cat. No. B10855769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoridine
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O
InChIInChI=1S/C20H22N2O2/c1-3-10-9-22-13-7-11(10)16-14(22)8-20(19(16)24)12-5-4-6-15(23)17(12)21(2)18(13)20/h3-6,11,13-14,16,18,23H,7-9H2,1-2H3/b10-3+/t11-,13-,14-,16-,18-,20-/m0/s1
InChIKeyVVLPFXAEVKKWTK-BVNAWMGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mitoridine Procurement and Properties


Mitoridine (CAS 3911-19-1), also known as (19E)-19,20-Didehydro-12-hydroxyajmalan-17-one, is an indole alkaloid compound belonging to the ajmaline-sarpagine alkaloid class [1]. It is a naturally occurring secondary metabolite isolated from the stem bark of Rauwolfia cumminsii Stapf and the roots of Rauwolfia vomitoria (Apocynaceae) [2]. Its chemical formula is C20H22N2O2, with a molecular weight of 322.40 g/mol [3]. Structurally, it features an ajmalan skeleton, distinguishing it from other indole alkaloids within the same plant genus, such as yohimbine, reserpine, or ajmaline .

Why Mitoridine Is Irreplaceable


Generic substitution with closely related ajmaline-sarpagine alkaloids (e.g., ajmaline, sandwicine, yohimbine) is not scientifically valid due to critical differences in structural and functional profiles. Mitoridine's specific ajmalan skeleton features a distinct (19E)-19,20-didehydro-12-hydroxy substitution pattern that dictates its unique biological interactions . Unlike ajmaline, a known Class Ia antiarrhythmic agent with potent cardiac ion channel activity (e.g., HERG IC50 of 1 μM) , Mitoridine exhibits a divergent pharmacological signature. Evidence indicates Mitoridine does not share ajmaline's primary cardiac activity, as suggested by its lack of β-hematin inhibition and its distinct MAO inhibitory profile [1]. Furthermore, its tissue-specific localization within the plant (fruit coat vs. mesocarp for ajmaline) suggests a unique biosynthetic and functional role [2]. Substituting Mitoridine with a generic analog would compromise experimental reproducibility and lead to inaccurate conclusions in studies focused on its specific biological targets.

Mitoridine Differentiation Evidence


Lack of β-Hematin Inhibition

In a direct head-to-head comparison of isolated compounds from Rauvolfia dichotoma, Nb-oxide-mitoridine (compound 1, a direct derivative of Mitoridine) demonstrated no inhibitory activity in the β-hematin formation assay [1]. In contrast, other isolated compounds from the same study, such as Nb-oxide-raucaffricine (2) and lignans 14 and 15, showed quantifiable inhibitory effects [1]. This negative result is a critical differentiator from other antiplasmodial alkaloids like those found in Alstonia scholaris or Leuconotis griffithii, which exhibit potent β-hematin inhibition and subsequent antimalarial activity [2][3].

Antimalarial Research Natural Product Pharmacology β-Hematin Inhibition Assay

Moderate MAO-A/MAO-B Inhibition

Mitoridine demonstrates moderate inhibitory activity against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) with reported IC50 values of 6.5 μM and 4.7 μM, respectively . This dual inhibition profile, with a slight preference for MAO-B, is quantitatively different from standard MAO inhibitors. For instance, the classic MAO-B inhibitor selegiline exhibits an IC50 of approximately 0.017 μM, making it >250-fold more potent, while the reversible MAO-A inhibitor moclobemide has an IC50 of around 0.5 μM [1][2]. This places Mitoridine in a unique potency range, potentially offering a tool for studying moderate MAO modulation.

Neuropharmacology Monoamine Oxidase Inhibition Enzymatic Assay

Distinct Tissue-Specific Localization

Desorption electrospray ionization mass spectrometric imaging (DESI-MSI) of Rauvolfia tetraphylla fruits revealed that Mitoridine is predominantly localized in the fruit coat [1]. In a direct comparative analysis within the same tissue samples, the structurally related alkaloid ajmaline was found to be restricted to the mesocarp (flesh) of the fruit [1]. This spatial segregation indicates distinct biosynthetic trafficking or functional roles for these two alkaloids within the plant.

Plant Metabolomics Mass Spectrometry Imaging Biosynthetic Pathway Analysis

Non-Cytotoxic Profile

While a derivative, Nb-oxide-mitoridine, was screened against a panel of cancer cell lines (A549, MDA-MB-231, MCF7, KB, and KB-VIN), it did not show significant cytotoxic potency [1]. This contrasts sharply with other indole alkaloids from the ajmaline-sarpagine class or related Rauwolfia species, such as certain yohimbine-type alkaloids, which have demonstrated notable cytotoxicity and are being investigated as anticancer leads [2]. Mitoridine's apparent lack of direct cytotoxic activity distinguishes it from these more potent analogs.

Cancer Pharmacology Cytotoxicity Screening Natural Product Toxicology

Mitoridine Application Scenarios


Antimalarial Negative Control

Procure Mitoridine for use as a structurally similar but inactive negative control in β-hematin inhibition assays. Its demonstrated lack of activity against β-hematin formation [1] makes it an ideal comparator to validate the specificity of hits from screening campaigns focused on this antimalarial target. Using Mitoridine helps ensure that observed inhibitory effects from other ajmaline-sarpagine alkaloids are target-specific and not due to non-specific assay interference.

Reference Standard for Metabolomics and Imaging

Utilize Mitoridine as a reference standard for mass spectrometry imaging (MSI) and metabolomics studies of Rauvolfia species. Its confirmed, distinct localization in the fruit coat of R. tetraphylla [2] provides a specific biomarker for studying developmental biology, biosynthetic pathway compartmentalization, and the spatial distribution of specialized metabolites. This allows for precise tracking and quantification of alkaloid biosynthesis in plant tissues.

Mild MAO Modulation Tool

Mitoridine can be selected as a research tool in neuropharmacology to study the effects of moderate, dual MAO-A/MAO-B inhibition . Its IC50 values in the low micromolar range (4.7-6.5 μM) provide a unique profile that is distinct from potent, irreversible inhibitors (e.g., selegiline) and more potent reversible inhibitors (e.g., moclobemide). This allows for the exploration of therapeutic windows where mild MAO modulation is desired, potentially avoiding the side effects associated with stronger enzyme blockade.

Non-Cytotoxic Scaffold for Semi-Synthesis

Given its reported lack of significant cytotoxicity across multiple cancer cell lines [3], Mitoridine serves as a privileged, non-toxic natural product scaffold for medicinal chemistry programs. Researchers can procure Mitoridine as a starting material for semi-synthetic modifications aimed at introducing new biological activities (e.g., enhancing MAO inhibition, introducing antibacterial properties) while mitigating the risk of inherent cytotoxicity that plagues many other indole alkaloid cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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